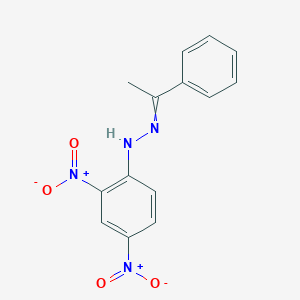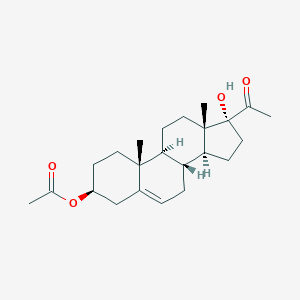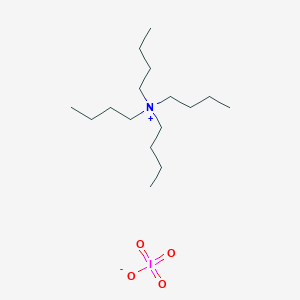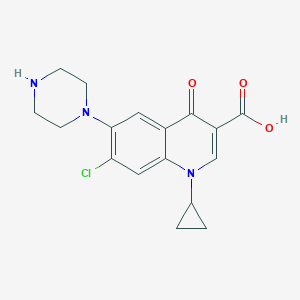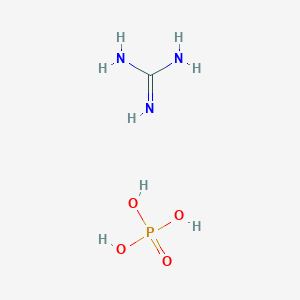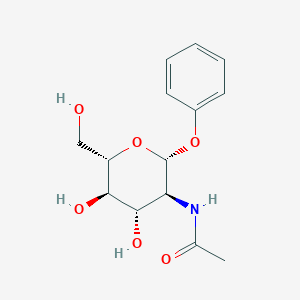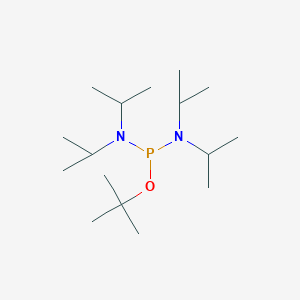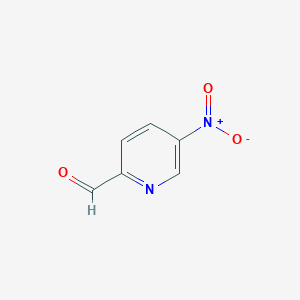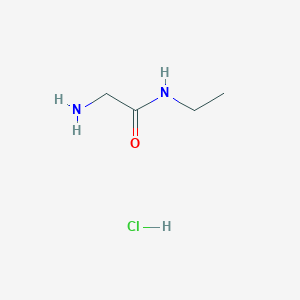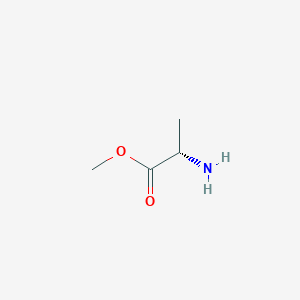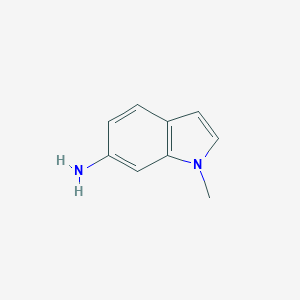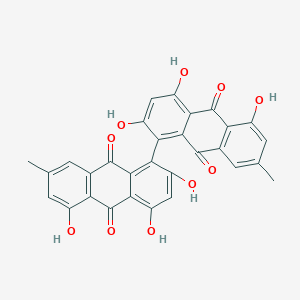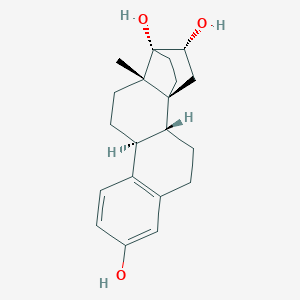
Cyclotriol
Vue d'ensemble
Description
Cyclotriol, also known as 14α,17α-ethanoestriol or ZK-136295, is a synthetic estrogen that was studied in the 1990s but was never marketed . It is a derivative of estriol with a bridge between the C14α and C17α positions .
Molecular Structure Analysis
Cyclotriol is a derivative of estriol with a bridge between the C14α and C17α positions . The exact molecular structure would require more specific information or advanced tools such as a structural formula editor or 3D model viewer .Applications De Recherche Scientifique
Cyclotron in Medical Research
The Medical Research Council's cyclotron has been a significant contributor to various fields of medical research. It offers a fast neutron beam for radiotherapy and radiobiological research. Additionally, it provides deuteron and alpha particle beams for fundamental research in radiobiology, biochemistry, and activation analysis. Notably, this cyclotron also produces a range of radioactive isotopes different from those generated in nuclear reactors, enhancing its utility in medical applications (Vonberg & Fowler, 1963).
Radioactive Gases for Clinical Use
The cyclotron has been instrumental in the production of radioactive gases like oxygen, carbon monoxide, and carbon dioxide, which are used in researching pulmonary and cardiac malfunction. These gases are processed from a simple laboratory setup to a semi-automatic remotely controlled plant for regular clinical use, indicating the cyclotron's versatility in medical research (Buckingham & Forse, 1963).
Cyclotrons in Cancer Research
The cyclotron's acceleration capabilities are pivotal in cancer research, diagnosis, and treatment. It produces specific radionuclides essential for metabolic research studies of cancer and labels for diagnostic studies. Additionally, it generates radioactive gases with tumor localizing properties and for unique pulmonary function studies. Cyclotrons also produce radionuclides for cancer treatment and radiations for direct treatment and diagnosis (Laughlin, 1971).
Cyclotides in Therapeutic Applications
Cyclotides, a class of cyclic, cysteine-rich microproteins, have attracted interest due to their high resistance to degradation in vivo and their potential as scaffolds for presenting structured protein domains in therapeutic applications. Their intricate structure and diverse biological activity make them a focal point for understanding their synthesis and function both in the cell and in vitro (Thongyoo, Jaulent, Tate, & Leatherbarrow, 2007).
Cyclotrons in Nuclear Medicine
The development of cyclotrons has been integral in nuclear medicine. They are used for proton and ion acceleration in nuclear physics research, the production and study of radioactive ions, and applied uses, mainly in medicine. This shows the broad applicability of cyclotrons in various scientific and medical fields (Onishchenko, 2008).
Cyclo(His-Pro) as an Antioxidant
Cyclo(His-Pro), an endogenous cyclic dipeptide, is known for its multiple biological activities in the central nervous system. It acts as a gut peptide influencing the entero-insular axis and has a neuroprotective role in various models of experimental injuries to the nervous system. Its function as an antioxidant at the cellular level is particularly noteworthy (Minelli, Bellezza, Grottelli, & Galli, 2008).
Safety And Hazards
While specific safety and hazard information for Cyclotriol is not available, it’s important to note that all chemicals, including Cyclotriol, should be handled with appropriate safety measures. Understanding the hazards associated with a chemical involves knowing its inherent hazardous properties and the risks associated with its use .
Propriétés
IUPAC Name |
(1S,2R,11S,14S,15R,16R)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15,16-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-18-7-6-15-14-4-3-13(21)10-12(14)2-5-16(15)19(18)8-9-20(18,23)17(22)11-19/h3-4,10,15-17,21-23H,2,5-9,11H2,1H3/t15-,16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMNOUDFJQSYMD-MUJBESKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C14CCC2(C(C4)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@]14CC[C@@]2([C@@H](C4)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929146 | |
| Record name | (16alpha,17alpha)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclotriol | |
CAS RN |
135768-83-1 | |
| Record name | (16α,17α)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135768-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZK 136295 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135768831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (16alpha,17alpha)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZK-136295 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743NA857FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




